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Compound of Interest

Compound Name:
7-Chloro-5-hydroxy-2,3-dihydro-

1H-inden-1-one

CAS No.: 1199782-69-8

Cat. No.: B3026975

Get Quote

Abstract
The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, serving as

the core for diverse therapeutics ranging from acetylcholinesterase (AChE) inhibitors to anti-

inflammatory agents. 7-Chloro-5-hydroxy-1-indanone is a particularly high-value derivative; the

C7-chlorine atom enhances metabolic stability and lipophilicity, while the C5-hydroxyl group

provides a versatile handle for molecular extension or hydrogen-bonding interactions. This

guide outlines a divergent synthetic workflow to convert this core into three classes of bioactive

heterocycles: 2-arylidene-1-indanones (Chalcones), indano[1,2-c]pyrazoles, and indano[1,2-

c]isoxazoles.

Chemical Profile & Retrosynthetic Logic[1]
The Scaffold: 7-Chloro-5-hydroxy-1-indanone

CAS: 1260011-25-3 (Analogous reference)

Molecular Weight: 182.60 g/mol
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Key Reactivity Centers:

C1-Carbonyl: Susceptible to nucleophilic attack (hydrazines, amines).

C2-Methylene: Highly acidic

-protons, ideal for aldol-type condensations.

C5-Hydroxyl: Nucleophilic handle for O-alkylation (ether formation).

C7-Chlorine: Steric blocker and lipophilic modulator; deactivates the A-ring towards

electrophilic aromatic substitution.

Strategic Pathway
The most efficient route to bioactive complexity involves a Claisen-Schmidt condensation at the

C2 position to generate an

-unsaturated ketone (chalcone), followed by heterocyclization with binucleophiles.
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Figure 1: Divergent synthesis of bioactive heterocycles from the indanone core.

Protocol A: Synthesis of 2-Arylidene-7-Chloro-5-
Hydroxy-1-Indanones
Target Class: Chalcone Mimetics Bioactivity: Antioxidant, Tubulin Polymerization Inhibitors,

AChE Inhibitors.
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The methylene group at C2 is activated by the adjacent carbonyl. Under basic conditions, it

forms an enolate that attacks the electrophilic carbonyl of an aromatic aldehyde. The

subsequent dehydration yields the thermodynamically stable (E)-isomer.

Materials
Substrate: 7-Chloro-5-hydroxy-1-indanone (1.0 eq)

Reagent: Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde for Donepezil-like

activity) (1.1 eq)

Base: Potassium Hydroxide (KOH) or Piperidine

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure
Preparation: Dissolve 7-Chloro-5-hydroxy-1-indanone (10 mmol, 1.82 g) in absolute EtOH

(20 mL) in a round-bottom flask.

Activation: Add the aromatic aldehyde (11 mmol).

Catalysis:

Method A (Strong Base): Add 40% aqueous KOH dropwise (2 mL) at 0°C.

Method B (Mild Base - Recommended for sensitive aldehydes): Add Piperidine (0.5 mL)

and reflux.

Reaction: Stir at room temperature for 4–6 hours. A heavy precipitate typically forms (the

chalcone).

Work-up: Pour the reaction mixture into ice-cold water (100 mL) acidified with 1M HCl (to

neutralize the phenoxide if KOH was used).

Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/DMF.
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Critical Note (The Phenol Factor): The C5-OH is acidic. Using excess KOH generates the

phenoxide dianion. This is generally reversible upon acidification (Step 5), but for high-yield

optimization, consider protecting the hydroxyl group (e.g., as a methoxymethyl ether) prior to

condensation.

Protocol B: Cyclization to Indano[1,2-c]pyrazoles
Target Class: Tricyclic Pyrazoles Bioactivity: Potent Anti-inflammatory (COX-2 inhibition),

Anticancer (Kinase inhibition).

Principle
The

-unsaturated ketone (chalcone) from Protocol A acts as a Michael acceptor. Hydrazine attacks
the

-carbon, followed by intramolecular condensation with the carbonyl to close the pyrazole ring.

Materials
Substrate: 2-Arylidene-7-chloro-5-hydroxy-1-indanone (from Protocol A)

Reagent: Hydrazine Hydrate (80%) or Phenylhydrazine

Solvent: Glacial Acetic Acid (AcOH) or Ethanol

Step-by-Step Procedure
Dissolution: Dissolve the chalcone (5 mmol) in Glacial Acetic Acid (15 mL). Note: AcOH acts

as both solvent and catalyst.

Addition: Add Hydrazine Hydrate (10 mmol, 2.0 eq) slowly.

Reflux: Heat the mixture to reflux (118°C) for 6–8 hours. Monitor by TLC (Mobile phase:

Hexane:EtOAc 7:3).

Isolation: Cool to room temperature and pour onto crushed ice.
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Neutralization: Carefully neutralize with ammonium hydroxide if necessary to precipitate the

product.

Purification: Filter the solid and recrystallize from Methanol.

Data Interpretation:

IR Spectrum: Disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of

C=N (~1600 cm⁻¹).

Yield Expectation: 75–85%.

Protocol C: Synthesis of Indano[1,2-c]isoxazoles
Target Class: Tricyclic Isoxazoles Bioactivity: Antibacterial, Antifungal.[1]

Principle
Similar to pyrazole synthesis, but utilizing hydroxylamine as the binucleophile. The oxygen

atom of hydroxylamine attacks the carbonyl, while the nitrogen attacks the

-carbon (or vice-versa depending on pH), ultimately forming the isoxazole ring.

Materials
Substrate: 2-Arylidene-7-chloro-5-hydroxy-1-indanone

Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl)

Base: Sodium Acetate (NaOAc)

Solvent: Ethanol[1][2]

Step-by-Step Procedure
Setup: In a flask, combine the chalcone (5 mmol) and Hydroxylamine HCl (10 mmol).

Buffering: Add Sodium Acetate (10 mmol) to buffer the HCl and release the free nucleophile.

Reflux: Reflux in Ethanol (20 mL) for 8–10 hours.
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Work-up: Remove solvent under reduced pressure. Resuspend residue in water.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄.

Purification: Silica gel column chromatography is often required to separate the isoxazole

from potential oxime intermediates.

Summary of Bioactive Potential (SAR)
Structural Motif Target Biological Activity Key Mechanism

2-Arylidene (Chalcone) Alzheimer's (AChE)

The extended conjugation

mimics Donepezil's binding to

the AChE peripheral site.

Indano-Pyrazole Anticancer

Kinase inhibition (e.g., EGFR,

VEGFR) due to planar tricyclic

structure fitting ATP pockets.

Indano-Isoxazole Antimicrobial

Disruption of bacterial cell wall

synthesis; often effective

against Gram-positive strains.

7-Chloro Substituent ADME

Increases metabolic half-life by

blocking metabolic oxidation at

the 7-position.
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Reactivity of 7-Chloro-Indanones: Relevant chemical safety and property data for 7-chloro-5-

hydroxy-1-indanone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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